

# Technical Guide: 3-Hydroxy-2,5-Pyridinedicarboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2,5-Pyridinedicarboxylic acid, 3-hydroxy-

**CAS No.:** 110110-76-4

**Cat. No.:** B2678420

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## Executive Summary

3-Hydroxy-2,5-pyridinedicarboxylic acid (HPDC) is a highly specialized functionalized pyridine derivative. While often overshadowed by its parent compound, isocinchomeric acid (2,5-pyridinedicarboxylic acid), HPDC occupies a critical niche in coordination chemistry and corrosion science. Its unique structural motif—a hydroxyl group ortho to a carboxylic acid (position 2) and meta to another (position 5)—creates a "mixed-donor" ligand environment capable of stabilizing high-oxidation-state metals (e.g., lanthanides) and forming passivation layers on reactive alloys like magnesium.

This guide provides a definitive technical profile of HPDC, moving beyond basic properties to explore its synthesis, structural characterization, and application in Metal-Organic Frameworks (MOFs) and surface engineering.

## Part 1: Chemical Identity & Physicochemical Profile

### Nomenclature and Identifiers

HPDC is a structural isomer of several common pyridine derivatives. Precision in nomenclature is vital to avoid confusion with 4-hydroxy derivatives (chelidamic acid analogs).

Parameter	Technical Detail
Systematic Name	3-Hydroxy-pyridine-2,5-dicarboxylic acid
Common Synonyms	3-Hydroxyisocinchomeric acid; 3-OH-2,5-PDC
CAS Number	Not Standardized (Referenced as derivative of CAS 100-26-5 or PDB Ligand MOD:01814)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>5</sub>
Molecular Weight	183.12 g/mol
pKa Values (Est.)	pKa <sub>1</sub> ≈ 2.8 (COOH), pKa <sub>2</sub> ≈ 5.1 (COOH), pKa <sub>3</sub> ≈ 9.5 (OH/NH <sup>+</sup> )

## Structural Significance

The molecule exhibits zwitterionic potential in solution. The proton on the 3-hydroxyl group can interact with the adjacent 2-carboxylate, while the pyridine nitrogen remains basic.

- Chelation Site 1 (Alpha): The {N, 2-COO<sup>-</sup>} pocket is a classic dipicolinic-like binding site.
- Chelation Site 2 (Beta): The {3-OH, 2-COO<sup>-</sup>} motif offers salicylate-type binding, crucial for hard Lewis acids (Fe<sup>3+</sup>, Al<sup>3+</sup>, Ln<sup>3+</sup>).

## Part 2: Synthetic Pathways & Optimization

Since HPDC is not a commodity chemical, it is often synthesized de novo. The most robust route involves the oxidation of alkyl-substituted 3-hydroxypyridines.

### Core Synthesis Protocol: Oxidative Transformation

Precursor: 2,5-Dimethyl-3-hydroxypyridine (Lutidinol derivative) Reagent: Potassium Permanganate (KMnO<sub>4</sub>)

Mechanism: The methyl groups at positions 2 and 5 are activated for oxidation. The 3-hydroxyl group directs the oxidation but requires protection or careful pH control to prevent ring degradation.

## Step-by-Step Methodology

- Solubilization: Dissolve 10 mmol of 2,5-dimethyl-3-hydroxypyridine in 50 mL of water. Adjust pH to 9.0 using NaOH. Rationale: Deprotonating the phenol increases solubility and activates the ring.
- Oxidant Addition: Heat the solution to 70°C. Add KMnO<sub>4</sub> (6.0 eq) portion-wise over 2 hours.
  - Critical Control Point: Do not exceed 85°C. Higher temperatures risk decarboxylation at the 2-position.
- Reflux & Filtration: Reflux for 4 hours. The purple color should fade to a brown MnO<sub>2</sub> precipitate. Filter hot through Celite.
- Acidification & Isolation: Cool the filtrate to 4°C. Acidify slowly with concentrated HCl to pH 1.5.
  - Observation: The product precipitates as a white/off-white solid.[1]
- Purification: Recrystallize from hot water/ethanol (9:1).

## Synthesis Workflow Visualization

The following diagram outlines the logical flow of the synthesis and workup, emphasizing the critical separation of the manganese byproduct.



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Figure 1: Step-wise oxidative synthesis workflow for HPDC.

## Part 3: Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

### Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - $\delta$  12.5-13.0 ppm (br s, 2H): Carboxylic acid protons.
  - $\delta$  10.5 ppm (s, 1H): Phenolic hydroxyl (exchangeable).
  - $\delta$  7.8 ppm (s, 1H): Aromatic proton at C6 (adjacent to N and COOH).
  - $\delta$  7.4 ppm (s, 1H): Aromatic proton at C4 (between OH and COOH).
  - Note: The absence of coupling (singlets) confirms the 2,3,5 substitution pattern.

### Mass Spectrometry (ESI-MS)

- Negative Mode (M-H) $^-$ : m/z 182.1.
- Fragmentation: Loss of CO $_2$  (44 Da) is common, leading to m/z 138.1 (3-hydroxypyridine-5-carboxylic acid fragment).

## Part 4: Applications in Drug Discovery & Materials Metal-Organic Frameworks (MOFs)

HPDC is a "privileged linker" for lanthanide MOFs. The 2,5-dicarboxylate geometry provides a linear extension similar to terephthalic acid, but the 3-hydroxyl group allows for:

- Secondary Binding: Locking metal clusters in place.
- Luminescence Tuning: The OH group alters the antenna effect for Eu $^{3+}$  and Tb $^{3+}$  emission.

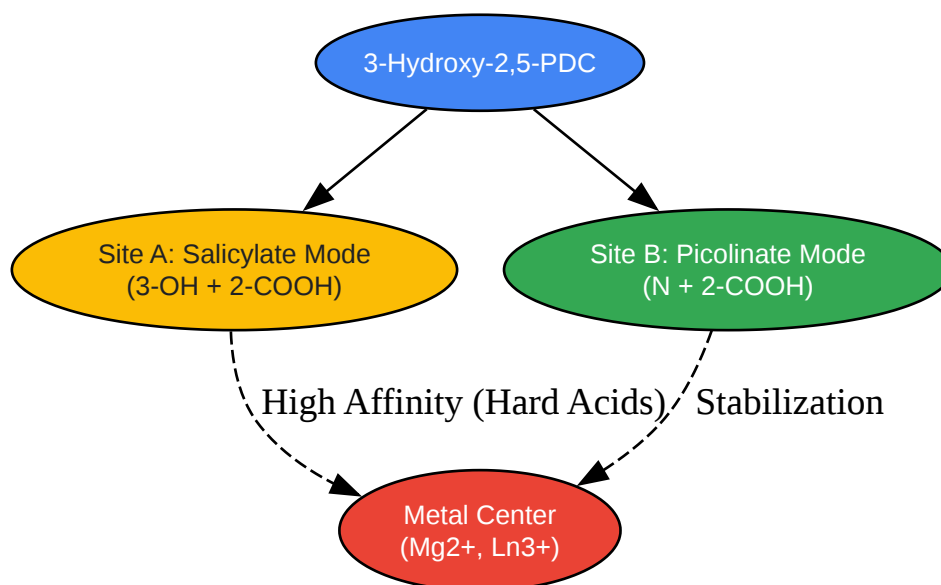
### Corrosion Inhibition (Mg Alloys)

Recent patents [1] highlight HPDC as a superior corrosion inhibitor for magnesium alloys.

- Mechanism: The molecule forms a stable, insoluble chelate complex on the Mg surface. The 3-OH and 2-COOH groups bind  $Mg^{2+}$  cooperatively, creating a dense passivation film that prevents chloride attack.

## Biological Interaction Logic

The following diagram illustrates the dual-mode binding capability of HPDC, relevant for both MOF construction and enzyme inhibition (e.g., prolyl hydroxylase domain enzymes).



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Figure 2: Dual-mode chelation logic of HPDC toward metal centers.

## References

- European Patent Office. (2018). Corrosion inhibitor composition for magnesium or magnesium alloys.[2] Patent No.[1] EP3284847A1.
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- ChemicalBook. (2024). 2,5-Pyridinedicarboxylic acid Properties and Spectral Data.

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## Sources

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- [4. CID 158608800 | C14H10N2O8 | CID 158608800 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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- To cite this document: BenchChem. [Technical Guide: 3-Hydroxy-2,5-Pyridinedicarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2678420/docs#technical-guide-3-hydroxy-2-5-pyridinedicarboxylic-acid\]](https://www.benchchem.com/product/b2678420/docs#technical-guide-3-hydroxy-2-5-pyridinedicarboxylic-acid)

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